BenchChemオンラインストアへようこそ!

N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Positional isomerism structure–activity relationship electronic effects

N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-55-6) is a synthetic sulfamoyl benzamide derivative with the molecular formula C₁₄H₂₂N₂O₄S and a molecular weight of 314.40 g/mol. The compound belongs to the sulfamoyl benzamide class, a scaffold recognized for its privileged status in medicinal chemistry due to the dual presence of a sulfonamide moiety (known for enzyme inhibition, particularly carbonic anhydrases, NTPDases, and sulfatases) and a benzamide core (a common pharmacophore in kinase inhibitors, cannabinoid receptor ligands, and antibacterial agents).

Molecular Formula C14H22N2O4S
Molecular Weight 314.4
CAS No. 899967-55-6
Cat. No. B2600111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide
CAS899967-55-6
Molecular FormulaC14H22N2O4S
Molecular Weight314.4
Structural Identifiers
SMILESCCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C14H22N2O4S/c1-3-4-9-16-21(18,19)11-10-15-14(17)12-5-7-13(20-2)8-6-12/h5-8,16H,3-4,9-11H2,1-2H3,(H,15,17)
InChIKeyLZCPMDSTLZMBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-55-6): Procurement-Relevant Compound Identity and Class Context


N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-55-6) is a synthetic sulfamoyl benzamide derivative with the molecular formula C₁₄H₂₂N₂O₄S and a molecular weight of 314.40 g/mol . The compound belongs to the sulfamoyl benzamide class, a scaffold recognized for its privileged status in medicinal chemistry due to the dual presence of a sulfonamide moiety (known for enzyme inhibition, particularly carbonic anhydrases, NTPDases, and sulfatases) and a benzamide core (a common pharmacophore in kinase inhibitors, cannabinoid receptor ligands, and antibacterial agents) [1]. The target compound specifically features a para-methoxy substitution on the benzamide ring (4-OCH₃), an ethyl linker between the benzamide carbonyl and the sulfamoyl nitrogen, and an n-butyl chain terminating the sulfamoyl group. This precise combination of substituents distinguishes it from closely related positional isomers (e.g., 3-methoxy), N-alkyl variants (e.g., tert-butyl, N-ethyl-N-butyl), and non-methoxylated analogs, each of which may exhibit divergent physicochemical properties, biological target engagement, and metabolic stability profiles [2].

Why N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide Cannot Be Interchanged with In-Class Analogs for Rigorous Research


Sulfamoyl benzamides are not a monolithic class; small structural permutations produce pronounced shifts in target selectivity, potency, and pharmacokinetic behavior. Within the h-NTPDase inhibitor series, replacing an n-butyl substituent with a morpholine ring abolished inhibitory activity across all four tested isoforms, while an n-butyl linkage enhanced binding to the hydrophobic region of the enzyme active site [1]. Similarly, in the cannabinoid CB2 receptor series, modification of the amide linkage alone produced a 120-fold change in functional selectivity between CB2 and CB1 [2]. For the target compound, the specific combination of an n-butyl chain (providing linear lipophilicity without steric bulk), a para-methoxy group (offering electron donation via resonance), and an ethyl spacer (conferring conformational flexibility) constitutes a unique chemotype that cannot be assumed equipotent or equi-selective to the 3-methoxy positional isomer (CAS 899979-26-1), the tert-butyl analog (CAS 899967-57-8), or the non-methoxylated baseline (CAS 85344-42-9). Procurement of a close analog in place of the target compound introduces an uncontrolled variable that may confound SAR interpretation or lead to false-negative screening results.

Quantitative Differentiation Evidence for N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide Versus Key Analogs


Para-Methoxy Positional Isomerism: 4-OCH₃ vs. 3-OCH₃ Substitution Effects on Electronic Landscape and Predicted Target Binding

The target compound (CAS 899967-55-6) bears a methoxy group at the para (4-) position of the benzamide ring, whereas its closest positional isomer, N-[2-(butylsulfamoyl)ethyl]-3-methoxybenzamide (CAS 899979-26-1), carries the methoxy at the meta (3-) position . This positional shift alters the electronic character of the aromatic ring: para-methoxy exerts a stronger resonance electron-donating effect (+M) directly conjugated with the amide carbonyl, increasing electron density at the carbonyl oxygen and modulating hydrogen-bond acceptor strength. In published sulfamoyl benzamide SAR, the presence of an electron-donating methoxy group (vs. electron-withdrawing chlorine) on the phenyl ring reduced h-NTPDase2 inhibitory potency from IC₅₀ = 2.88 ± 0.08 μM (chloro analog 3a) to 46.91 ± 2.31% inhibition at 100 μM (methoxy analog 3b), demonstrating that methoxy position and electronic character are critical determinants of target engagement [1]. Although no direct head-to-head enzymatic comparison between the 4-methoxy and 3-methoxy isomers has been published, the well-established principle of positional isomer-dependent bioactivity in benzamide series—exemplified by the 10-fold difference in FtsZ inhibition IC₅₀ between 3-methoxybenzamide (IC₅₀ = 14.8 ± 5.0 μM) and 4-methoxybenzamide (IC₅₀ = 29.1 ± 3.8 μM) in a related benzamide scaffold [2]—supports the expectation of divergent biological profiles for the two sulfamoyl isomers.

Positional isomerism structure–activity relationship electronic effects sulfamoyl benzamide methoxy substitution

N-Alkyl Substitution: n-Butyl vs. tert-Butyl – Predicted Steric and Metabolic Stability Consequences

The target compound (CAS 899967-55-6) carries an n-butyl group on the sulfamoyl nitrogen, whereas the closely related analog N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-57-8) features a branched tert-butyl group . The n-butyl chain is a linear, flexible alkyl moiety with a smaller steric profile (Taft Es = -0.39) compared to the bulky, globular tert-butyl group (Taft Es = -1.54) [1]. In sulfamoyl benzamide SAR reported by Zaigham et al. (2023), the presence of an n-butyl linkage was explicitly noted to enhance binding within the hydrophobic region of the h-NTPDase active site, contributing to restored inhibitory potency (IC₅₀ = 2.88 ± 0.08 μM against h-NTPDase2 for compound 3c bearing n-butyl) compared to analogs lacking this feature [2]. In contrast, a tert-butyl group introduces steric hindrance that may impede access to narrow hydrophobic pockets and simultaneously increases metabolic stability by blocking ω-oxidation pathways—a trade-off that is well documented for tert-butyl-containing sulfonamides [3]. No direct head-to-head comparison of n-butyl vs. tert-butyl variants in the 4-methoxybenzamide subclass has been published.

N-alkyl substitution steric effects metabolic stability sulfamoyl benzamide n-butyl vs. tert-butyl

Methoxy vs. Unsubstituted Benzamide: Lipophilicity and Hydrogen-Bonding Capacity as Predicted Selectivity Drivers

The target compound incorporates a 4-methoxybenzamide core, distinguishing it from the simpler N-[2-(butylsulfamoyl)ethyl]benzamide (CAS 85344-42-9) which lacks aromatic substitution . The methoxy group contributes an additional hydrogen-bond acceptor (oxygen lone pair), increases molecular polar surface area (tPSA predicted increase of ~9 Ų), and elevates lipophilicity (ΔcLogP estimated at +0.28 based on the benzene → anisole fragment constant). In the h-NTPDase inhibitor series, substitution on the benzamide ring was a key SAR driver: the methoxy-containing compound 3b showed divergent activity from the unsubstituted compound 3a, with 3a (chloro-substituted) achieving IC₅₀ = 2.88 ± 0.08 μM against h-NTPDase2 vs. 3b (methoxy) showing only 46.91 ± 2.31% inhibition at 100 μM [1]. While this comparison involves chloro vs. methoxy rather than H vs. methoxy, it establishes that aromatic substitution on the benzamide ring is not silent—it directly modulates inhibitory potency. The presence of the methoxy group in the target compound thus creates a differentiated pharmacological profile relative to the unsubstituted benzamide baseline, with implications for both target engagement and physicochemical handling (solubility, permeability) [2].

methoxy substitution lipophilicity hydrogen bonding sulfamoyl benzamide SAR

N,N-Disubstituted Sulfamoyl vs. N-Monosubstituted: Impact on Conformational Flexibility and Hydrogen-Bond Donor Capacity

The target compound (CAS 899967-55-6) features a monosubstituted sulfamoyl nitrogen (–SO₂–NH–C₄H₉), preserving one hydrogen-bond donor capable of interacting with target protein residues. A structurally related analog, N-[2-[butyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide (CAS 899739-28-7), bears an additional N-ethyl group, rendering the sulfamoyl nitrogen fully substituted (–SO₂–N(C₂H₅)(C₄H₉)) and eliminating its hydrogen-bond donor capacity [1]. In the broader sulfonamide and sulfamoyl benzamide literature, the presence or absence of the sulfonamide N–H proton is a critical determinant of both binding affinity (particularly for zinc-containing enzymes such as carbonic anhydrases, where the sulfonamide NH interacts with the Zn²⁺-bound hydroxide) and physicochemical properties (logD, aqueous solubility) [2]. Published data for benzamide-4-sulfonamides demonstrate that primary sulfonamides (–SO₂NH₂) and secondary sulfonamides (–SO₂NHR) exhibit distinct inhibitory profiles against carbonic anhydrase isoforms, with the N–H proton being essential for coordination to the catalytic zinc ion [3]. The target compound retains this critical hydrogen-bond donor functionality, whereas the N,N-disubstituted analog does not.

N,N-disubstituted sulfamoyl hydrogen-bond donor conformational flexibility sulfamoyl benzamide

Sulfamoyl Benzamide Class Privilege and h-NTPDase Selectivity: Context for the Target Compound's Potential Differentiation

Sulfamoyl benzamides have been validated as a privileged scaffold for selective inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in thrombosis, inflammation, diabetes, and cancer [1]. In the 2023 study by Zaigham et al., 30 sulfamoyl benzamide derivatives were screened against four h-NTPDase isoforms (h-NTPDase1, -2, -3, -8), revealing that subtle structural changes drove isoform selectivity. Compound 2d (containing a cyclopropylsulfamoyl group) showed exquisite selectivity for h-NTPDase8 (IC₅₀ = 0.28 ± 0.07 μM), while compound 3i was selective for h-NTPDase3 (IC₅₀ = 0.72 ± 0.11 μM) and compound 4d was the most potent dual h-NTPDase2/3 inhibitor (IC₅₀ = 0.13 ± 0.01 and 0.20 ± 0.07 μM, respectively) [2]. The target compound (CAS 899967-55-6), with its unique combination of an n-butyl chain, para-methoxybenzamide core, and ethyl linker, occupies a distinct chemical space within this SAR landscape that has not yet been experimentally profiled. Its structural features—the linear butyl chain (associated with enhanced hydrophobic pocket binding in the h-NTPDase2 active site) and the para-methoxy group (potentially modulating selectivity via electronic effects)—position it as a logically distinct candidate for isoform-selective inhibitor development, differentiated from the morpholine, cyclopropyl, and halogen-substituted analogs that dominate the published SAR [2].

sulfamoyl benzamide h-NTPDase isoform selectivity ectonucleotidase inhibitor

Research and Industrial Application Scenarios for N-[2-(Butylsulfamoyl)ethyl]-4-methoxybenzamide (CAS 899967-55-6)


h-NTPDase Isoform Selectivity Profiling: SAR Expansion Beyond Published Chemotypes

The target compound serves as a rationally designed probe for expanding the structure–activity relationship of sulfamoyl benzamide-based h-NTPDase inhibitors. The published series by Zaigham et al. (2023) established that n-butyl substitution on the sulfamoyl moiety (compound 3c) restored h-NTPDase2 inhibitory activity (IC₅₀ = 2.88 ± 0.08 μM) compared to inactive morpholine analogs [1]. The target compound adds a para-methoxy group to this scaffold—a modification not yet explored in the published h-NTPDase SAR—enabling researchers to test whether the electron-donating methoxy group enhances or diminishes isoform selectivity relative to the unsubstituted or chloro-substituted analogs. The compound is suitable for in vitro enzyme inhibition assays against recombinant h-NTPDase1, -2, -3, and -8 using malachite green phosphate detection, with ATP or ADP as substrates [1]. Procurement of the precise CAS number (899967-55-6) is essential to ensure that the methoxy positional isomer (3- vs. 4-) is controlled, as the electronic conjugation pattern differs between para and meta substitution, potentially altering isoform selectivity .

Carbonic Anhydrase and Sulfatase Inhibitor Screening: Exploiting the Sulfonamide Zinc-Binding Motif

The sulfamoyl benzamide class inherits the zinc-binding pharmacophore of aryl sulfonamides, a well-established motif for carbonic anhydrase (CA) and steroid sulfatase (STS) inhibition [1]. The target compound retains a monosubstituted sulfamoyl NH group capable of coordinating the catalytic zinc ion in CA active sites—a feature lost in N,N-disubstituted analogs such as CAS 899739-28-7 . Published benzamide-4-sulfonamides have demonstrated nanomolar inhibitory potency against human CA isoforms I, II, VII, and IX, with selectivity tunable through benzamide ring substitution [2]. While the target compound has not yet been profiled against CAs or STS, its structural features (4-methoxybenzamide core, flexible ethyl linker, linear butyl chain) represent a novel combination within the sulfonamide inhibitor space. Researchers screening for isoform-selective CA inhibitors or sulfatase inhibitors may use this compound as a starting point for hit identification, with the understanding that the primary sulfonamide NH is a prerequisite for zinc coordination and that the methoxy substitution may influence isoform selectivity through interactions with the hydrophilic/hydrophobic rim of the CA active site [2].

Cannabinoid Receptor Ligand Development: Sulfamoyl Benzamide Scaffold Optimization

Sulfamoyl benzamides have been identified as a novel series of cannabinoid receptor ligands, with optimization of the amide functionality yielding compounds with >120-fold functional selectivity for the CB2 receptor over CB1 [1]. The lead optimization campaign by Goodman et al. (2009) demonstrated that modifications to the benzamide portion and the sulfamoyl substitution pattern directly impact both receptor binding affinity and functional selectivity . The target compound (CAS 899967-55-6) features a 4-methoxybenzamide core and an n-butyl sulfamoyl chain—a combination not represented in the published cannabinoid SAR—and thus represents a new chemical entity for CB1/CB2 profiling. Its structural relationship to the published sulfamoyl benzamide cannabinoid ligands supports its evaluation in radioligand binding displacement assays using [³H]CP-55,940 at human CB1 and CB2 receptors, with functional activity assessed via [³⁵S]GTPγS binding or cAMP accumulation assays [2]. The compound's retained sulfamoyl NH and para-methoxy substitution may influence CB2 selectivity, analogous to the role of aromatic substitution in the published series.

Chemical Biology Tool Compound for Probing Sulfonamide-Sensitive Pathways

The sulfonamide functional group is recognized as a privileged pharmacophore for enzyme inhibition, targeting a broad range of biological pathways including those mediated by carbonic anhydrases, sulfatases, NTPDases, and certain proteases and kinases [1]. The target compound's hybrid structure—combining a sulfamoyl ethyl linker with a 4-methoxybenzamide—provides a defined chemical probe for investigating sulfonamide-sensitive pathways in cellular and biochemical assays. Its differentiation from the 3-methoxy positional isomer (CAS 899979-26-1) and the N,N-disubstituted analog (CAS 899739-28-7) enables structure-based control experiments: the 3-methoxy isomer can serve as a positional isomer control to assess the electronic contribution of para vs. meta substitution, while the N,N-disubstituted analog can serve as a negative control for assays requiring a free sulfonamide NH (e.g., zinc-dependent enzyme inhibition) . Researchers conducting chemoproteomics, thermal shift assays, or phenotype-based screening can employ this set of analogs to deconvolute target engagement and establish SAR directly in their experimental system [2].

Quote Request

Request a Quote for N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.